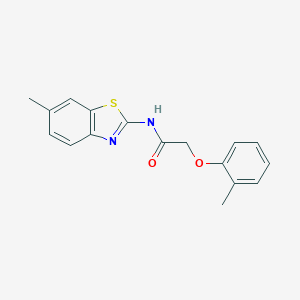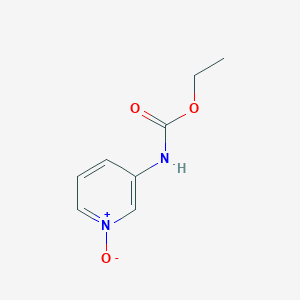
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. This compound has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its potential for abuse and addiction. Despite its legal status, MDPV has been used as a recreational drug and has been associated with several adverse effects, including psychosis, seizures, and even death. However, beyond its recreational use, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine acts primarily as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. By blocking the reuptake of these neurotransmitters, 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine increases their levels in the brain, leading to a stimulation of the central nervous system. This stimulation can lead to several physiological and behavioral effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has been shown to have several biochemical and physiological effects on the body. In addition to its effects on neurotransmitter reuptake, 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has been shown to increase the release of dopamine and norepinephrine from nerve terminals. This increased release can lead to a further stimulation of the central nervous system, leading to a range of physiological and behavioral effects.
Advantages and Limitations for Lab Experiments
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has several advantages as a research tool, including its potent activity as a reuptake inhibitor of monoamine neurotransmitters. However, its use in laboratory experiments is limited by its potential for abuse and addiction. Due to its legal status, 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine is difficult to obtain and is subject to strict regulations regarding its handling and storage.
Future Directions
There are several potential future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine. One area of interest is its potential as a treatment for addiction to other drugs, including cocaine and methamphetamine. 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a therapeutic agent for addiction. Additionally, further research is needed to understand the long-term effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine on the brain and behavior, including its potential for neurotoxicity and addiction liability. Overall, 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine represents a promising area of research for the development of new treatments for a range of psychiatric and neurological disorders.
Synthesis Methods
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine is synthesized through a multi-step process involving the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one. The resulting product is then subjected to further chemical modifications, including the addition of a carbonyl group and the substitution of a methyl group on the piperidine ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. Studies have shown that 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine acts as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotions. By blocking the reuptake of these neurotransmitters, 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine can increase their levels in the brain, leading to a reduction in symptoms of depression and anxiety.
properties
Product Name |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17NO3/c1-10-4-6-15(7-5-10)14(16)11-2-3-12-13(8-11)18-9-17-12/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
NHLGLJRTKOZKDL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
36.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)


![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)